molecular formula C18H19NO5 B123784 N-Feruloyloctopamine CAS No. 66648-44-0

N-Feruloyloctopamine

Cat. No.: B123784
CAS No.: 66648-44-0
M. Wt: 329.3 g/mol
InChI Key: VJSCHQMOTSXAKB-YCRREMRBSA-N
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Description

N-Feruloyloctopamine (C₁₈H₁₉NO₅, molecular weight 329.35) is a hydroxycinnamoyl amide compound consisting of a feruloyl group (4-hydroxy-3-methoxycinnamic acid) linked to octopamine (2-amino-1-(4-hydroxyphenyl)ethanol). It is found in plants such as potato (cultured cells), quinoa, garlic, and Tinospora crispa, where it contributes to defense mechanisms and secondary cell wall reinforcement . Its biosynthesis involves the conjugation of feruloyl-CoA with octopamine, regulated by transcription factors like StWRKY1 in potatoes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Feruloyloctopamine can be synthesized through chemical reactions involving the condensation of ferulic acid and octopamine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction typically proceeds under mild conditions, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Feruloyloctopamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and substituted phenolic compounds .

Scientific Research Applications

Biological Activities

N-Feruloyloctopamine exhibits several significant biological activities, including:

  • Antioxidant Properties : Demonstrates high antioxidant activity, which contributes to its potential therapeutic applications in combating oxidative stress-related diseases .
  • Anticancer Effects : Research indicates that N-FOC selectively induces apoptosis in cancer cells, particularly in liver cancer (HCC) models. It modulates key signaling pathways such as PI3K-AKT and apoptosis-related signals .
  • Neuroprotective Potential : N-FOC has shown promise in neuroprotection, targeting multiple pathways involved in neurodegenerative diseases like Alzheimer's disease .

Applications in Pharmacology

  • Cancer Treatment :
    • Case Study : In a study involving Huh7 liver cancer cells, N-FOC was found to inhibit cell proliferation and induce apoptosis through modulation of 317 genes related to cell cycle regulation and apoptosis pathways. Key genes such as BBC3 and CDKN1A were significantly affected .
    • Mechanism : The compound's action on the AKT signaling pathway highlights its potential as a therapeutic agent against liver cancer.
  • Neurodegenerative Disease Research :
    • Application : N-FOC is being explored for its effects on amyloid-beta aggregation and tau phosphorylation, critical factors in Alzheimer's pathology. Its ability to inhibit MAO-B activity positions it as a candidate for neuroprotective therapies .

Agricultural Applications

This compound plays a role in plant defense mechanisms, enhancing the resilience of crops against environmental stressors. Its antioxidant properties are beneficial in improving plant health and productivity.

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds reveals its unique characteristics:

CompoundStructure TypeKey Characteristics
FeruloyldopamineAmideExhibits neuroprotective effects; involved in plant defense.
p-CoumaroyldopamineAmideKnown for its role in stress responses in plants.
N-trans-FeruloylnoradrenalineAmideNotable for its antioxidant activity; potential therapeutic uses.

This compound's specific combination of a ferulic acid moiety with octopamine distinguishes it from other compounds, emphasizing its dual role as both a plant metabolite and a potential therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Feruloyloctopamine belongs to the hydroxycinnamic acid amides (HCAAs), a class of phenylpropanoid derivatives. Key structural and functional analogs include:

Table 1: Structural and Functional Comparison of Hydroxycinnamoyl Amides

Compound Core Structure Amine Moiety Key Substituents Molecular Formula Molecular Weight Plant Sources
This compound Feruloyl Octopamine 4-hydroxy-3-methoxy C₁₈H₁₉NO₅ 329.35 Potato, Quinoa, Garlic
N-p-Coumaroyloctopamine Coumaroyl Octopamine 4-hydroxy C₁₇H₁₇NO₄ 299.32 Potato tuber
N-Feruloyltyramine Feruloyl Tyramine 4-hydroxy-3-methoxy C₁₈H₁₉NO₄ 313.35 Potato cultured cells
Feruloylputrescine Feruloyl Putrescine 4-hydroxy-3-methoxy C₁₄H₂₀N₂O₄ 280.32 Potato, Arabidopsis

Key Structural Differences :

  • Amine moiety : Octopamine (in this compound and N-p-coumaroyloctopamine) has a β-hydroxyl group, whereas tyramine (in N-Feruloyltyramine) lacks this feature. Putrescine is a diamine, leading to distinct solubility and interaction properties.
  • Acyl group : Feruloyl (3-methoxy-4-hydroxy) vs. coumaroyl (4-hydroxy) affects redox activity and enzyme binding .

Functional Roles in Plant Defense

HCAAs reinforce secondary cell walls and inhibit pathogen invasion. Comparative insights:

  • This compound : Critical in potato late blight resistance. Silencing StWRKY1 reduces its levels by 6.65-fold, weakening cell wall integrity .
  • N-Feruloyltyramine: More abundant than this compound in resistant potato genotypes, with a 10.13-fold reduction upon StWRKY1 silencing .
  • N-p-Coumaroyloctopamine : Induced in tubers by β-glucooligosaccharides but absent in cultured cells .
  • Environmental Stability: this compound levels in quinoa remain stable across growing seasons, unlike flavonoids like rutin .

Pharmacological Activities

Unlike its analogs, this compound exhibits human bioactivity:

  • Anticancer Effects: Reduces Akt and p38 MAPK phosphorylation in hepatocellular carcinoma cells, inducing apoptosis .
  • Anti-Inflammatory Action : Downregulates MUC13 expression in colonic epithelial cells via p38 MAPK inhibition .

Biological Activity

N-Feruloyloctopamine (N-FA) is a bioactive compound derived from the combination of ferulic acid and octopamine, classified within the hydroxycinnamic acids and derivatives. It has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an antioxidant. This article delves into the biological activities associated with this compound, supported by various studies, case analyses, and detailed research findings.

  • Chemical Formula : C₁₈H₁₉NO₅
  • CAS Number : 66648-44-0
  • Molecular Weight : 329.347 g/mol
  • IUPAC Name : (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Sources and Occurrence

This compound is primarily isolated from garlic skin and has been detected in various foods such as bell peppers (Capsicum annuum), eggplants (Solanum melongena), and other fruits and vegetables . Its presence in these foods suggests a potential role as a biomarker for dietary intake.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have shown that it can effectively scavenge free radicals and reduce oxidative damage, making it a candidate for therapeutic applications in oxidative stress-related diseases .

2. Anticancer Potential

Recent research highlights the compound's efficacy in inhibiting cancer cell proliferation and inducing apoptosis, particularly in hepatocellular carcinoma (HCC) cells. A study demonstrated that this compound significantly modulates key signaling pathways involved in cell survival and death:

  • Pathways Involved :
    • PI3K-AKT Pathway : this compound was found to decrease phosphorylation levels of Akt, leading to reduced cell survival signals .
    • Apoptosis Induction : The compound upregulated pro-apoptotic genes such as BBC3, DDIT3, NOXA, and CDKN1A while downregulating anti-apoptotic factors .

The effective concentration (IC50) for inhibiting HCC cell proliferation was approximately 2.00 mM . Flow cytometry analysis indicated a significant increase in apoptosis rates in treated cells compared to controls.

3. Inflammatory Response Modulation

This compound has also been implicated in modulating inflammatory responses. It has shown potential to inhibit IL-6-induced STAT3 activation in Hep3B cells, suggesting a role in the regulation of inflammatory pathways . This could be particularly relevant in conditions where chronic inflammation is a contributing factor to disease progression.

Case Study 1: Anticancer Mechanism Exploration

In a controlled study examining the effects of this compound on HCC cell lines, researchers utilized RNA sequencing to identify differentially expressed genes following treatment. The results indicated that N-FA significantly alters gene expression profiles associated with cell cycle regulation and apoptosis. Key findings included:

GeneExpression ChangeFunction
BBC3UpregulatedPro-apoptotic
DDIT3UpregulatedStress response
CDKN1AUpregulatedCell cycle regulation

This study underscores the compound's potential as an anticancer agent through its ability to induce apoptosis via modulation of critical signaling pathways .

Case Study 2: Antioxidative Effects

Another investigation focused on the antioxidative properties of this compound demonstrated its capacity to reduce oxidative stress markers in vitro. The study measured levels of reactive oxygen species (ROS) before and after treatment with varying concentrations of N-FA, revealing a dose-dependent decrease in ROS levels, which supports its use as an antioxidant .

Q & A

Basic Research Questions

Q. What are the key chemical and structural properties of N-Feruloyloctopamine, and how do they influence experimental handling?

this compound (C₁₈H₁₉NO₅; MW 329.35) is a phenolic amide with a trans-configuration double bond in its acrylamide moiety . Its solubility varies across solvents: highly soluble in DMSO and acetone, moderately in methanol, and poorly in aqueous buffers . Storage at 2–8°C in powder form is critical to prevent degradation . Researchers must pre-dissolve it in DMSO for cell-based assays, ensuring final solvent concentrations ≤0.1% to avoid cytotoxicity .

Q. What analytical methods validate the purity and structural identity of this compound in research settings?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for quality control . Nuclear magnetic resonance (NMR) confirms stereochemistry, particularly the (E)-configuration of the acrylamide group . Mass spectrometry (MS) is used for molecular weight verification, with a characteristic [M+H]⁺ peak at m/z 330.35 . Batch-specific certificates of analysis (CoA) should include UV-Vis spectra (λmax ~320 nm) for consistency .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s inhibition of Akt and p38 MAPK signaling pathways?

  • Cell Models : Use hepatocellular carcinoma (HCC) cell lines (e.g., HepG2) treated with 10–50 μM this compound for 24–48 hours .
  • Methodology :

  • Western Blotting : Quantify phospho-Akt (Ser473) and phospho-p38 MAPK (Thr180/Tyr182) levels using specific antibodies. Normalize to total protein or β-actin .
  • Kinase Assays : Perform in vitro kinase inhibition assays with recombinant Akt1 and p38α to measure IC₅₀ values .
  • Functional Readouts : Pair signaling data with migration/invasion assays (e.g., Transwell) to correlate pathway inhibition with anti-metastatic effects .

Q. What methodologies elucidate this compound’s role in plant defense-related phenylpropanoid metabolism?

  • Elicitor Treatment : Apply β-1,3-glucooligosaccharide elicitors to potato tuber tissues or cultured cells to induce phenylpropanoid biosynthesis .
  • Metabolite Quantification : Use LC-MS/MS to measure pool sizes of hydroxycinnamoyl amides (e.g., N-p-coumaroyloctopamine) and their precursors (e.g., ferulic acid) .
  • Isotopic Labeling : Track ¹³C-labeled tyrosine or phenylalanine to map biosynthetic flux into this compound and related amides .
  • Enzyme Activity Assays : Measure tyrosine decarboxylase and hydroxycinnamoyl-CoA transferase activities in elicited tissues .

Q. How can contradictory findings on this compound accumulation in plant tissues be resolved?

  • Context : Tuber tissues accumulate N-p-coumaroyloctopamine, while cultured cells produce this compound .
  • Strategies :

  • Comparative Transcriptomics : Identify tissue-specific expression of biosynthetic enzymes (e.g., acyltransferases) .
  • Subcellular Localization : Use fluorescence-tagged enzymes to determine compartmentalization differences between tissues .
  • Knockout Models : CRISPR/Cas9-edited potato lines to disrupt specific amide biosynthesis pathways .

Q. What models and assays best characterize the antioxidant mechanisms of this compound?

  • In Vitro :

  • ROS Scavenging : Measure DPPH/ABTS radical scavenging activity (IC₅₀) .
  • Lipid Peroxidation : Assess inhibition of malondialdehyde (MDA) formation in linoleic acid emulsions .
    • In Vivo :
  • Murine Models : Use LPS-induced oxidative stress models to evaluate tissue glutathione (GSH) levels and SOD activity .
  • Plant Systems : Quantify H₂O₂ and superoxide accumulation in elicitor-treated tissues via histochemical staining .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological sources of this compound (e.g., garlic vs. Datura)?

  • Source Validation : Cross-validate using DNA barcoding of plant materials and LC-MS comparison with authenticated standards .
  • Ecological Context : Consider environmental stressors (e.g., pathogen exposure) that may induce compound synthesis in non-canonical species .

Q. Methodological Resources

  • Key References : Bai et al. (Bioorg Med Chem Lett) for signaling pathway analysis ; Matsuda et al. for phenylpropanoid flux studies .
  • Tools : PubChem (CID 129716544) for structural data; NIST Chemistry WebBook for spectral references .

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSCHQMOTSXAKB-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904229
Record name N-Trans-Feruloyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66648-44-0
Record name N-trans-Feruloyloctopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Trans-Feruloyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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